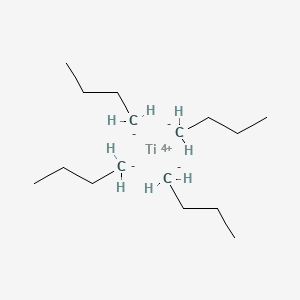

Titanium(4+) butan-1-ide

描述

Titanium(4+) butan-1-ide, also known as Butyl titanate or Titanium tetrabutoxide, is a compound with the molecular formula C16H36O4Ti . It is a salt formed from titanium and 1-butanol .

Synthesis Analysis

The synthesis of some titanium butoxides has been carried out by reacting Ti (OBu s) 4 and Ti (OBu n) 4 with chloroacetic acids in toluene at room temperature . This reaction generates new precursors of titania .Molecular Structure Analysis

The molecular structure of Titanium(4+) butan-1-ide is composed of a hexanuclear unit in which two Ti 2 O 10 units (made by two edge-sharing octahedra) are linked with two corner-sharing octahedra . The average mass of the compound is 340.322 Da .Chemical Reactions Analysis

Titanium alkoxides, like Titanium(4+) butan-1-ide, are known for their reactivity towards water. This is due to the lower electronegativity of titanium compared to silicon and the possibility of higher coordination numbers for titanium . Titanium alkoxides are widely used as chief precursors in the sol–gel process for producing TiO2 and related materials .Physical And Chemical Properties Analysis

Titanium(4+) butan-1-ide has an average mass of 340.322 Da and a mono-isotopic mass of 340.209320 Da .作用机制

安全和危害

Titanium(4+) butan-1-ide is a chemical compound that should be handled with care. Airborne particulate may cause damage to the respiratory tract, liver, and kidney through repeated or prolonged inhalation . When the product is subject to welding, burning, melting, sawing, brazing, grinding, buffing, polishing, or other heat generating processes, potentially hazardous airborne particles and/or fumes may be generated .

未来方向

Titanium(4+) butan-1-ide belongs to the group of organic titanates, which are known to be highly reactive organics that can be used in a broad range of processes and applications . It is a colorless, slightly yellowish liquid that is very sensitive to moisture . It has applications in catalyst production, adhesion promotion, cross-linking for polymers, coatings, surface modification (metal, glass), and as an inorganic binder in mineral filled systems .

属性

IUPAC Name |

butane;titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Ti/c4*1-3-4-2;/h4*1,3-4H2,2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTOFRMIIQQSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398661 | |

| Record name | Titanium, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium(4+) butan-1-ide | |

CAS RN |

3068-89-1 | |

| Record name | Titanium, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

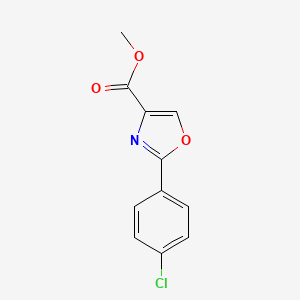

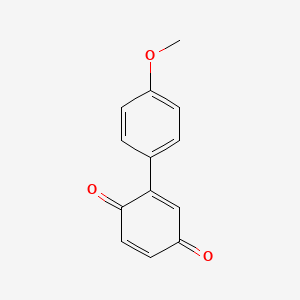

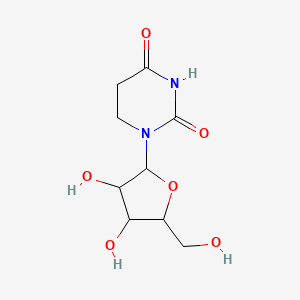

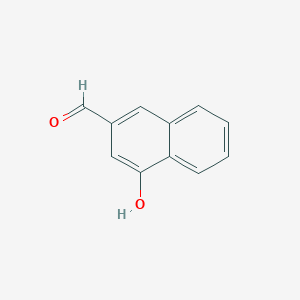

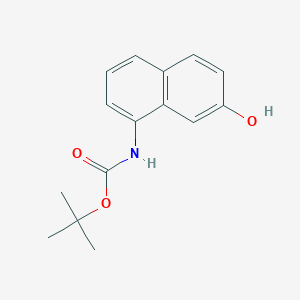

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Carboxymethyl)dimethylazaniumyl]acetate](/img/structure/B3050978.png)